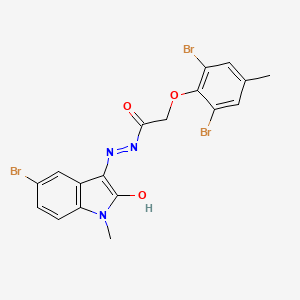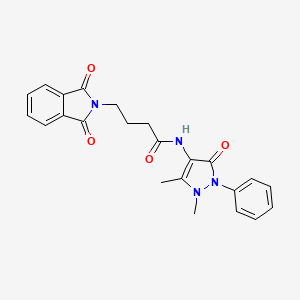![molecular formula C19H23F2N5O2S B6012731 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6012731.png)
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine, also known as DFPP, is a chemical compound that has been extensively researched for its potential therapeutic applications. DFPP belongs to the class of pyrimidine-based compounds and has shown promising results in various scientific studies.
Mécanisme D'action
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine exerts its pharmacological effects by inhibiting various enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine also inhibits the activity of protein kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in cells, which are involved in the regulation of various cellular processes. 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has also been shown to inhibit the activity of various protein kinases, which are involved in the regulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, one of the limitations is that it may exhibit off-target effects, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine. One of the future directions is to investigate its potential therapeutic applications in various diseases, such as cancer and cardiovascular diseases. Another future direction is to investigate its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential. Additionally, future studies may focus on developing novel derivatives of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its pharmacological properties and optimize its therapeutic potential.
Méthodes De Synthèse
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine can be synthesized using standard organic chemistry techniques. The synthesis involves the reaction of 2,5-difluorobenzenesulfonyl chloride with piperazine followed by the reaction of the resulting intermediate with 1-piperidinylpyrimidine. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2S/c20-15-4-5-16(21)17(12-15)29(27,28)26-10-8-25(9-11-26)19-13-18(22-14-23-19)24-6-2-1-3-7-24/h4-5,12-14H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYDNGJAYJDPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2,5-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)

![7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012672.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012673.png)
![2-thiophenecarbaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6012682.png)
![5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)

amine dihydrochloride](/img/structure/B6012713.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide](/img/structure/B6012720.png)
![7-(2-cyclohexylethyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6012728.png)
![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6012732.png)
![1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B6012740.png)